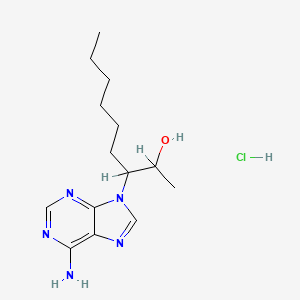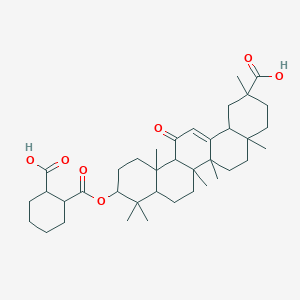
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cicloxolone is a broad spectrum antiviral agent with a largely non-specific and complex mode of antiviral action. Cicloxolone has been shown to impair Golgi apparatus functions related to transport of glycoproteins of vesicular stomatitis virus.
Aplicaciones Científicas De Investigación
Base-Promoted Rearrangement and Reaction Mechanism
The compound has been studied in the context of base-promoted rearrangement of cage α-haloketones. A synthesis process and reaction mechanism involving the compound and its derivatives were detailed, highlighting its role in chemical transformations and synthesis of complex organic structures (Marchand & Chou, 1975).
Catalytic Oxidation Processes
Studies have explored the compound's utility in catalytic oxidation processes. Research indicates its involvement in the oxidation of saturated and aromatic hydrocarbons by hydrogen peroxide, emphasizing its potential application in organic synthesis and chemical processing (Schuchardt, Mandelli, & Shul’pin, 1996).
Conformational Analysis
Conformational analysis of related compounds has been a significant area of research. Detailed studies involving NMR and theoretical calculations provide insights into the compound's structural behavior, crucial for understanding its chemical properties and reactivity (Camps et al., 1989).
Synthesis of Phenanthrene Derivatives
The compound's derivatives have been used in the synthesis of phenanthrene derivatives, showcasing its role in constructing complex polycyclic structures relevant in material science and organic chemistry (Wilamowski et al., 1995).
Photochemical Reactions
Research into the compound's photochemistry reveals its potential in synthesizing isocyanates and other cyclic compounds, highlighting its versatility in photochemical reactions and potential applications in developing light-responsive materials (Brown, 1964).
Propiedades
Nombre del producto |
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
|---|---|
Fórmula molecular |
C38H56O7 |
Peso molecular |
624.8 g/mol |
Nombre IUPAC |
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44) |
Clave InChI |
IPIHZIYZLLMCRF-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Sinónimos |
3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate cicloxolone cicloxolone sodium cicloxolone, (3beta(cis),20beta)-isomer, disodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



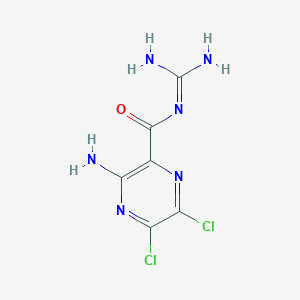
![[1-Methoxy-3-[methyl(octadecyl)amino]propan-2-yl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1199547.png)
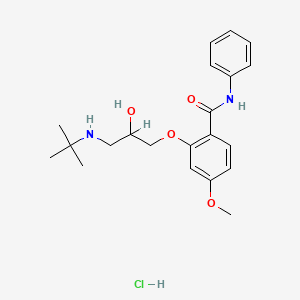
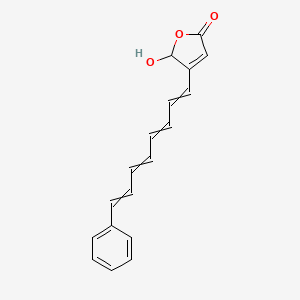
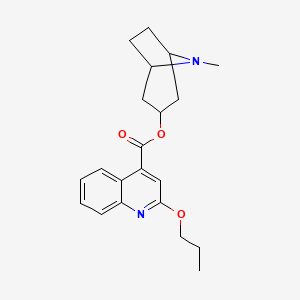

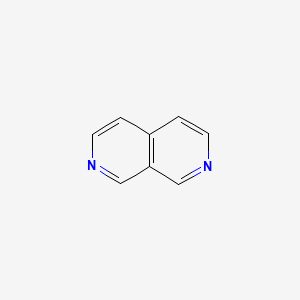
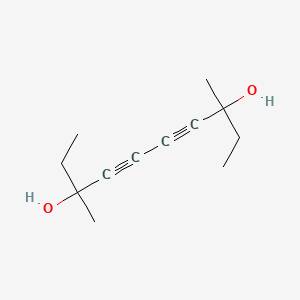
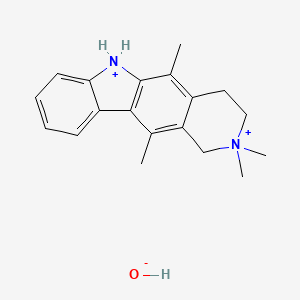
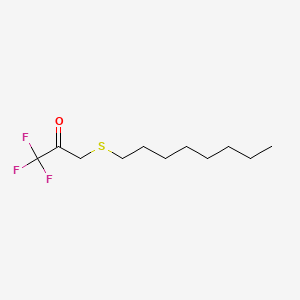
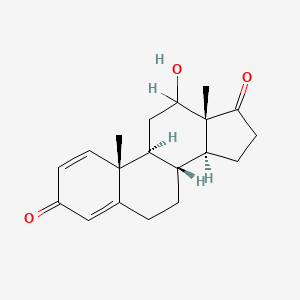
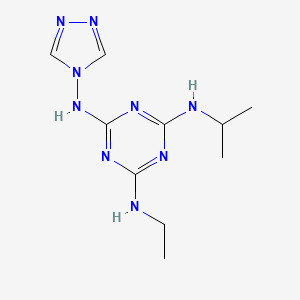
![(5E)-5-[[2-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1199566.png)
